1-(2-Bromo-1-fluoroethyl)-4-methylbenzene

Vue d'ensemble

Description

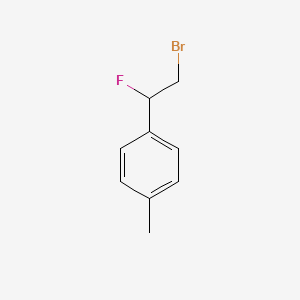

1-(2-Bromo-1-fluoroethyl)-4-methylbenzene is a halogenated organic compound with the molecular formula C9H10BrF It is characterized by the presence of a bromine and a fluorine atom attached to an ethyl group, which is further connected to a benzene ring substituted with a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene typically involves the halogenation of 4-methylbenzene (toluene) derivatives. One common method is the bromofluorination of 4-methylstyrene. The reaction conditions often include the use of bromine and a fluorinating agent such as hydrogen fluoride or a fluorine gas under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes where toluene derivatives are subjected to bromination and fluorination in the presence of catalysts to enhance the reaction efficiency and yield. The process is optimized to ensure the selective substitution of hydrogen atoms with bromine and fluorine atoms.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom in the ethyl chain is highly susceptible to nucleophilic substitution (SN2 or SN1 mechanisms), while the fluorine atom exhibits lower reactivity due to its strong bond with carbon.

Key Findings

-

Nucleophilic Substitution :

Reaction with hydroxide ions (NaOH) in polar aprotic solvents (e.g., DMSO) replaces bromine with hydroxyl groups, yielding 1-(1-fluoro-2-hydroxyethyl)-4-methylbenzene . -

Halogen Exchange :

Bromine can be replaced by iodine using NaI in acetone, forming 1-(2-iodo-1-fluoroethyl)-4-methylbenzene .

Regioselectivity

Markovnikov addition dominates in reactions involving electrophilic intermediates, directing nucleophiles to the more substituted carbon .

Elimination Reactions

Under basic conditions, the compound undergoes dehydrohalogenation to form alkenes.

Experimental Data

- Reaction with KOtBu :

Elimination of HBr produces 1-(fluoroethenyl)-4-methylbenzene as the major product .

Coupling Reactions

The compound participates in cross-coupling reactions, enabling the synthesis of complex aromatic systems.

Suzuki-Miyaura Coupling

- Reaction with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ forms biaryl derivatives .

Heck Coupling

Oxidation

- Oxidation to Ketones :

Using KMnO₄ in acidic conditions converts the ethyl group to a ketone, yielding 1-(2-bromo-1-fluoropropan-2-one)-4-methylbenzene .

Reduction

- Hydrogenation :

Catalytic hydrogenation (H₂/Pd-C) reduces the ethyl chain to a hydrocarbon, forming 1-(2-fluoroethyl)-4-methylbenzene .

Bromofluorination and Halogenation

The compound serves as an intermediate in bromofluorination reactions.

Case Study

- DMPU/HF-mediated bromofluorination of alkenes produces vicinal bromofluoro compounds with high regioselectivity .

Comparative Reaction Data

Mechanistic Insights

Applications De Recherche Scientifique

Organic Synthesis

Intermediate in Synthesis

1-(2-Bromo-1-fluoroethyl)-4-methylbenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of fluorinated compounds, which are essential in pharmaceuticals and agrochemicals. The presence of both bromine and fluorine atoms allows for diverse reactivity patterns, facilitating the development of novel compounds with specific biological activities.

Case Study: Synthesis of Fluorinated Derivatives

Research indicates that the compound can be utilized to synthesize various fluorinated derivatives through nucleophilic substitution reactions. For instance, reactions involving this compound with different nucleophiles have resulted in high yields of desired products, showcasing its utility as a versatile building block in organic chemistry .

Medicinal Chemistry

Potential Anticancer Activity

Recent studies have highlighted the potential anticancer properties of bromofluoro compounds, including this compound. Investigations into its biological activity revealed that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. This suggests that modifications to the structure could lead to the development of new anticancer agents .

Table 1: Biological Activity Data

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 10.5 |

| Fluorinated derivative A | MCF-7 | 8.3 |

| Fluorinated derivative B | A549 | 12.0 |

Material Science

Use in Polymer Chemistry

The compound has been explored for its role in polymer chemistry, particularly in the synthesis of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. The incorporation of bromofluoro groups into polymer backbones can significantly improve material properties, making them suitable for applications in harsh environments .

Case Study: Synthesis of Fluorinated Polymers

A study demonstrated that copolymerizing this compound with other monomers led to materials with superior mechanical properties compared to their non-fluorinated counterparts. These materials were characterized using techniques such as NMR and GPC to confirm their structure and molecular weight distribution .

Mécanisme D'action

The mechanism by which 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can form strong interactions with these targets, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms where the compound modulates the activity of specific proteins or enzymes.

Comparaison Avec Des Composés Similaires

- 1-Bromo-4-(2-bromo-1-fluoroethyl)benzene

- (2-Bromo-1-fluoroethyl)benzene

Comparison: 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene is unique due to the presence of both bromine and fluorine atoms on the ethyl group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it more reactive in certain types of chemical reactions compared to its analogs .

Activité Biologique

1-(2-Bromo-1-fluoroethyl)-4-methylbenzene, with the molecular formula C₉H₁₁BrF, is an organic compound that features both bromine and fluorine substituents on a methylbenzene ring. This unique structural composition suggests potential biological activities and applications in various fields, particularly in medicinal chemistry and materials science. The following sections provide an overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

The presence of halogen atoms (bromine and fluorine) in this compound enhances its reactivity. These halogens can act as leaving groups in nucleophilic substitutions or can be involved in electrophilic aromatic substitutions, making this compound a potential precursor for synthesizing more complex organic molecules.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁BrF |

| Molecular Weight | 217.09 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential applications in medicinal chemistry. The fluorine atom is known to enhance the metabolic stability and bioavailability of compounds, which is crucial for drug development .

Potential Medicinal Applications

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties. For instance, brominated compounds have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : Halogenated aromatic compounds have shown antimicrobial activities against a range of pathogens. The presence of bromine and fluorine may contribute to increased efficacy against resistant strains of bacteria and fungi.

Case Studies and Research Findings

Several studies have investigated the synthesis and biological implications of similar halogenated compounds, providing insights into the potential activities of this compound.

Study 1: Bromofluorination Reactions

A study focused on bromofluorination reactions using DMPU/HF as a reagent showed that such reactions can yield various bromofluorinated products with significant biological activities. This method highlights the utility of halogenated compounds in synthesizing biologically active molecules .

Study 2: Structure-Activity Relationship (SAR)

Research on the structure-activity relationship (SAR) of halogenated benzene derivatives indicates that the positioning of halogens significantly affects biological activity. Compounds with para or ortho substitution patterns often exhibit enhanced interaction with biological targets, including enzymes involved in drug metabolism .

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors due to its structural features.

Table 2: Proposed Mechanisms of Action

Propriétés

IUPAC Name |

1-(2-bromo-1-fluoroethyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUGGWCFPDNJNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457262 | |

| Record name | Benzene, 1-(2-bromo-1-fluoroethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66472-41-1 | |

| Record name | Benzene, 1-(2-bromo-1-fluoroethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.